

# Application Note: Quantitative Analysis of N-Ethyl-2-phenoxyethanamine Hydrochloride

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## Compound of Interest

Compound Name:	<i>N-Ethyl-2-phenoxyethanamine hydrochloride</i>
CAS No.:	100131-72-4
Cat. No.:	B3070145

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## Abstract & Scope

This application note details robust analytical protocols for the quantification of **N-Ethyl-2-phenoxyethanamine hydrochloride** (CAS: 63918-00-3 / Free base: 91251-54-6). This secondary amine is a critical building block in the synthesis of phenoxyalkylamine-class pharmaceuticals and a potential degradation impurity.

We present two distinct methodologies tailored to specific research needs:

- Method A (HPLC-UV): A robust, high-concentration assay for purity assessment and raw material release (Quality Control).
- Method B (LC-MS/MS): A high-sensitivity method for trace impurity profiling and bioanalytical applications.

## Physicochemical Profile & Method Strategy

Understanding the analyte's chemistry is the foundation of a self-validating method.

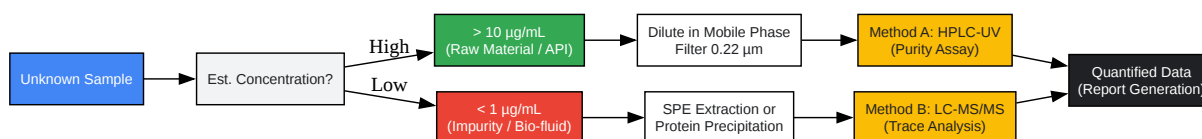
Property	Value / Characteristic	Analytical Implication
Structure	Ph-O-CH <sub>2</sub> -CH <sub>2</sub> -NH-CH <sub>2</sub> -CH <sub>3</sub> • HCl	Secondary amine; susceptible to silanol interactions (tailing).
Chromophore	Phenoxy group (Ether-linked Benzene)	UV maxima at ~220 nm (strong) and ~270 nm (selective).
pKa	~9.5 (Secondary Amine)	Positively charged at neutral/acidic pH. Requires pH control.
Solubility	High in Water/Methanol	Polar diluents are preferred to prevent precipitation.

Strategic Decision: Due to the basicity of the secondary amine, standard C18 columns may exhibit peak tailing at neutral pH.

- For UV Analysis: We utilize an acidic phosphate buffer (pH 3.0) to protonate the amine and suppress silanol ionization on the column stationary phase.
- For MS Analysis: We utilize Formic Acid (0.1%) to facilitate ionization (ESI+) while maintaining chromatographic performance.

## Experimental Workflow (Visualized)

The following diagram outlines the decision matrix for selecting the appropriate quantification path based on sample origin.



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Figure 1: Decision workflow for selecting the analytical approach based on sample concentration and matrix complexity.

## Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification of bulk material with high precision (RSD < 1.0%).

### Chromatographic Conditions

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5  $\mu$ m).
  - Why? The "Plus" series is double end-capped, reducing interaction with the secondary amine.
- Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.<sup>[1][2]</sup>
- Column Temp: 30°C.
- Detection: UV @ 270 nm (Primary), 220 nm (Secondary).
  - Note: 270 nm provides better selectivity against non-aromatic impurities; 220 nm offers higher sensitivity.

### Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	90	10	Equilibration
2.00	90	10	Isocratic Hold
12.00	40	60	Linear Gradient
15.00	10	90	Wash
15.10	90	10	Re-equilibration
20.00	90	10	End of Run

## Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of N-Ethyl-2-phenoxyethanamine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.
- Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into 10 mL of Mobile Phase A.

## Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Detection of trace levels (ppm) in complex matrices or genotoxic impurity screening.

### Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.
- Instrument: Triple Quadrupole (e.g., Sciex 4500 or Thermo Altis).
- Precursor Ion:m/z 166.1 [M+H]<sup>+</sup> (Calculated MW of free base: 165.23).

MRM Transitions:

Transition	Q1 Mass (Da)	Q3 Mass (Da)	CE (eV)	Purpose
Quantifier	166.1	72.1	25	Loss of Phenol (C <sub>6</sub> H <sub>5</sub> O)
Qualifier 1	166.1	121.1	18	Cleavage of Ethylamine

| Qualifier 2 | 166.1 | 77.0 | 35 | Phenyl cation |

## LC Conditions (MS-Compatible)

- Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).
  - Why? BEH particles are stable at high pH, allowing the use of Ammonium Bicarbonate if needed, though Formic Acid is preferred here for ESI efficiency.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.

## Validation Protocol (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. Perform the following experiments:

### System Suitability (Mandatory Daily Check)

Before running samples, inject the Working Standard (100 µg/mL) 5 times.

- Tailing Factor: Must be < 1.5 (Critical for amines).
- RSD of Area: < 1.0% (Method A) or < 5.0% (Method B).
- Theoretical Plates: > 5000.

## Linearity & Range

Prepare 5 concentration levels.

- Range: 10 µg/mL to 150 µg/mL (Method A).
- Acceptance: Correlation Coefficient ( $R^2$ )  $\geq$  0.999.

## Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 50%, 100%, and 150% of the target concentration.

- Acceptance: Mean recovery 98.0% – 102.0%.

## Troubleshooting & "Watch-Outs"

Issue: Peak Tailing (> 1.5)

- Cause: Interaction between the secondary amine nitrogen and residual silanols on the silica support.
- Solution:
  - Ensure pH is acidic (pH 3.0) to protonate silanols.
  - Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (Method A only; do not use TEA in LC-MS).
  - Switch to a "Hybrid" column (e.g., Waters XBridge or Agilent CSH) which has no surface silanols.

Issue: Carryover

- Cause: Amines stick to stainless steel capillaries.
- Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

## References

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